

In silico modeling of 2-(6-Bromopyridin-2-yl)ethanol derivatives

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Compound of Interest

Compound Name: 2-(6-Bromopyridin-2-yl)ethanol

Cat. No.: B584712

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In Silico Modeling of Pyridine Derivatives: A Comparative Guide

This guide provides a comparative overview of in silico modeling techniques applied to pyridine derivatives, with a focus on compounds structurally related to **2-(6-Bromopyridin-2-yl)ethanol**. While specific, comprehensive modeling data for **2-(6-Bromopyridin-2-yl)ethanol** derivatives is limited in publicly available literature, this document compares computational approaches used for various other pyridine derivatives investigated for therapeutic and industrial applications. The data and protocols presented are drawn from multiple studies to offer researchers, scientists, and drug development professionals a broad perspective on the available computational tools and their outcomes.

Comparative Analysis of In Silico Modeling Data

The following tables summarize quantitative data from molecular docking and quantum chemical studies on different pyridine derivatives. These studies often aim to predict the binding affinity of ligands to protein targets or to understand the electronic properties influencing their activity.

Table 1: Molecular Docking Scores of Pyridine Derivatives Against Various Protein Targets

Derivative Class	Target Protein	Software	Docking Score (kcal/mol)	Reference Compound Score (kcal/mol)	Citation
Pyrazole-Pyridine Derivatives	Candida albicans (PDB: 1AI9)	AutoDock Vina	-7.5 to -9.2	N/A	
2-Amino-3-cyanopyridine Derivatives	Dihydropteroate synthase (E. coli)	MOE	-5.79 to -7.21	N/A	
2-Aminopyridine Derivatives	Staphylococcus aureus DNA gyrase	AutoDock 4.2	-6.83 to -8.12	Ciprofloxacin (-7.21)	
2-Amino-4-aryl-6-(pyridin-2-yl)nicotinonitriles	Not Specified	Not Specified	Not Specified	Not Specified	
2-Pyridyl-1,2,3-triazole Derivatives	EGFR kinase domain (PDB: 1M17)	MOE-Dock	-10.13 to -11.54	Erlotinib (-11.23)	

Table 2: Quantum Chemical Calculation Data for Pyridine-Based Corrosion Inhibitors

Compound	Method	EHOMO (eV)	ELUMO (eV)	Energy Gap (ΔE) (eV)	Citation
2,6-bis(4-methoxyphenyl)-4-phenylpyridine	DFT/B3LYP	-5.67	-1.78	3.89	
2,6-bis(4-chlorophenyl)-4-phenylpyridine	DFT/B3LYP	-6.21	-2.21	4.00	
2-Aminopyridine	DFT	-5.89	-0.87	5.02	

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of in silico studies. Below are summaries of typical protocols employed in the analysis of pyridine derivatives.

Molecular Docking Protocol (General)

- Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using force fields like AMBER or CHARMM.
- Ligand Preparation: The 2D structures of the pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).
- Grid Generation: A grid box is defined around the active site of the protein, encompassing the region where the ligand is expected to bind.

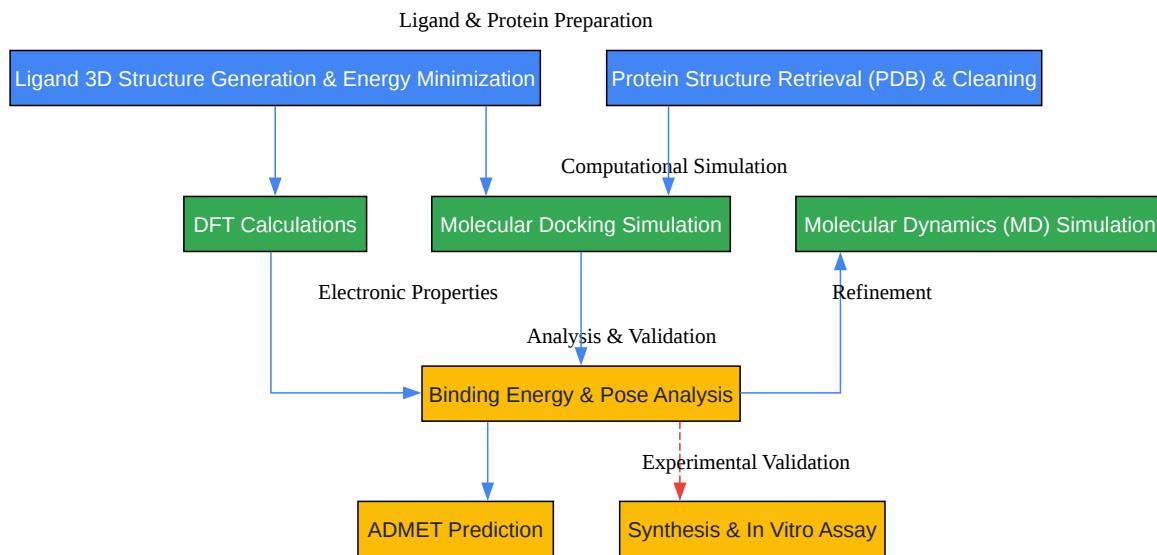
- Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore possible binding conformations of the ligand within the defined active site.
- Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding free energy (e.g., kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

Density Functional Theory (DFT) Protocol for Corrosion Inhibition Studies

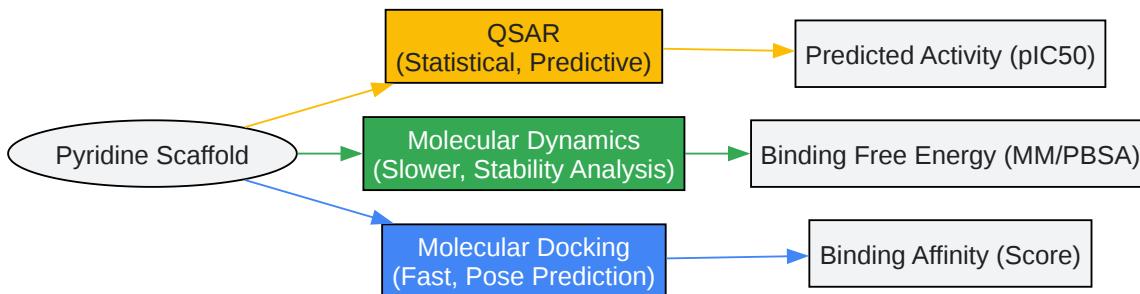
- Geometry Optimization: The molecular structures of the pyridine derivatives are optimized using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)).
- Quantum Chemical Parameter Calculation: Key parameters are calculated from the optimized structures, including the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap ($\Delta E = ELUMO - EHOMO$).
- Analysis: These parameters are used to predict the reactivity and inhibition efficiency of the molecules. A higher EHOMO suggests a greater tendency to donate electrons, while a lower ELUMO indicates a greater ability to accept electrons. A small energy gap implies higher reactivity.

Visualizing In Silico Workflows and Pathways

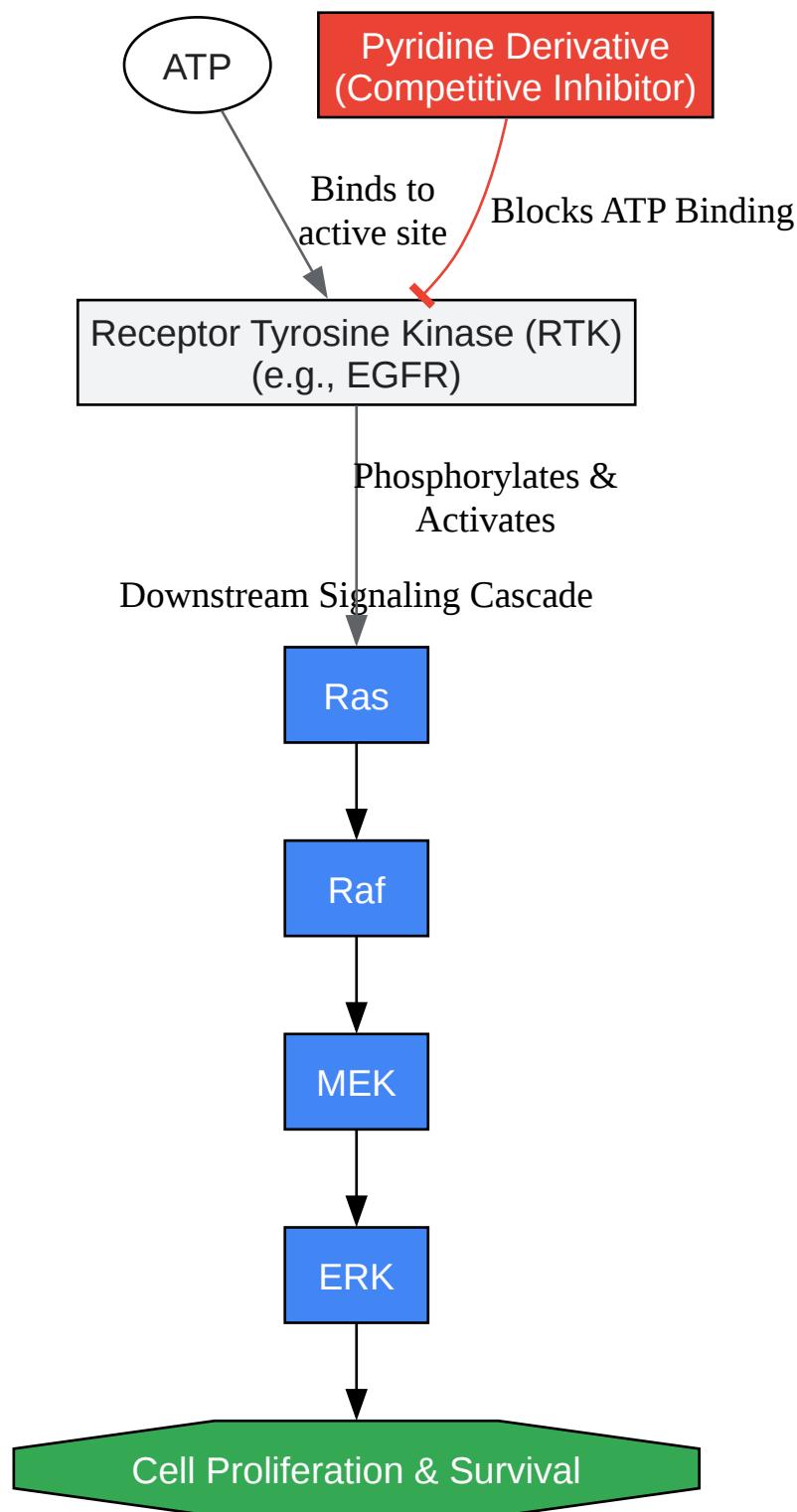
The following diagrams, created using the DOT language, illustrate common workflows and concepts in the computational analysis of pyridine derivatives.

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Caption: A generalized workflow for the in silico discovery of bioactive pyridine derivatives.

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Caption: Comparison of common in silico methods for pyridine derivative analysis.



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Caption: A hypothetical signaling pathway inhibited by a pyridine derivative.

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